Cas no 143142-90-9 ((R)-2-(Trifluoromethyl)oxirane)

(R)-2-(Trifluoromethyl)oxirane is a chiral epoxide featuring a trifluoromethyl group, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its high reactivity due to the strained oxirane ring allows for selective ring-opening reactions, enabling the introduction of trifluoromethylated stereocenters. The (R)-enantiomer is particularly useful for constructing optically active compounds, enhancing the efficacy of bioactive molecules. The trifluoromethyl group imparts improved metabolic stability and lipophilicity, beneficial in drug design. This compound is typically handled under inert conditions due to its sensitivity to moisture and nucleophiles. Its versatility in organic synthesis makes it a preferred choice for researchers developing fluorinated fine chemicals and agrochemicals.
(R)-2-(Trifluoromethyl)oxirane structure
143142-90-9 structure
Product Name:(R)-2-(Trifluoromethyl)oxirane
CAS No:143142-90-9
MF:C3H3F3O
MW:112.050531625748
MDL:MFCD08276876
CID:108174
PubChem ID:7016923
Update Time:2025-06-11

(R)-2-(Trifluoromethyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane,2-(trifluoromethyl)-, (2R)-
    • (2R)-2-(Trifluoromethyl)oxirane (ee)
    • (R)-(+)-2-Trifluoromethyloxirane
    • (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane
    • (2R)-2-(trifluoromethyl)oxirane
    • (R)-(-)-(Trifluormethyl)oxiran
    • (R)-(+)-(Trifluoromethyl)oxirane
    • (R)-(+)-1,1,1-trifluoro-2,3-epoxypropane
    • (R)-1,1,1-trifluoro-2,3-epoxypropane
    • R-(+)-2-TRIFLUOROMETHYLOXIRANE, 97
    • AS-54996
    • r-trifluoromethyloxirane
    • (2R)-(+)-3,3,3-Trifluoro-1,2-propenoxide
    • (R)-2-trifluoromethyl-oxirane
    • EN300-200927
    • r-(+)-2-Trifluoromethyloxirane,97%
    • AKOS032958222
    • DTXSID401303893
    • W11990
    • R-(+)-3,3,3-Trifluoro-1,2-epoxypropane
    • (R)-2-(trifluoromethyl)oxirane
    • SCHEMBL309609
    • (R)-(+)-2-(Trifluoromethyl)oxirane
    • MFCD08276876
    • R-(+)-2-TRIFLUOROMETHYLOXIRANE,97
    • 5,5 inverted exclamation mark -(1-MethylEthylidene)bis1,1 inverted exclamation mark -(bisphenyl)-2-ol
    • 143142-90-9
    • J-007749
    • (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane, 97%
    • R-(+)-2-Trifluoromethyloxirane
    • (R)-2-(Trifluoromethyl)oxirane
    • MDL: MFCD08276876
    • Inchi: 1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m1/s1
    • InChI Key: AQZRARFZZMGLHL-UWTATZPHSA-N
    • SMILES: FC([C@H]1CO1)(F)F

Computed Properties

  • Exact Mass: 112.01359
  • Monoisotopic Mass: 112.01359920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 76.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Density: 1.294 g/mL at 25 °C
  • Boiling Point: 25-32 °C
  • Flash Point: Fahrenheit: -14.8 ° f
    Celsius: -26 ° c
  • Refractive Index: n20/D <1.300
  • PSA: 12.53
  • LogP: 0.94750

(R)-2-(Trifluoromethyl)oxirane Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Danger
  • Hazard Statement: H224-H319
  • Warning Statement: P210-P305+P351+P338
  • Hazardous Material transportation number:UN 1993 3/PG 1
  • WGK Germany:3
  • Hazard Category Code: 12
  • Safety Instruction: 3
  • Hazardous Material Identification: F+
  • Storage Condition:2-8°C
  • Risk Phrases:R12
  • Safety Term:S3

(R)-2-(Trifluoromethyl)oxirane Pricemore >>

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abcr
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(R)-2-(Trifluoromethyl)oxirane Related Literature

Additional information on (R)-2-(Trifluoromethyl)oxirane

Introduction to (R)-2-(Trifluoromethyl)oxirane (CAS No. 143142-90-9)

(R)-2-(Trifluoromethyl)oxirane, with the chemical formula CAS No. 143142-90-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This enantiomerically pure epoxide derivative has garnered considerable attention due to its unique structural features and potential applications in drug development and synthetic chemistry.

The presence of a trifluoromethyl group in its molecular structure imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecules. The trifluoromethyl group is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity, which are critical factors in the design of bioactive compounds.

In recent years, advancements in pharmaceutical research have highlighted the importance of enantiopure compounds in drug development. The (R)-configuration of 2-(trifluoromethyl)oxirane makes it a particularly interesting subject for study, as it offers a stereodefined platform for the synthesis of chiral drugs and agrochemicals. The compound's reactivity as an epoxide allows for diverse functionalization strategies, enabling the creation of a wide range of derivatives with tailored properties.

One of the most compelling aspects of (R)-2-(trifluoromethyl)oxirane is its role in the synthesis of bioactive molecules. Epoxides are versatile intermediates that can be opened under controlled conditions to form various functional groups, including alcohols, amines, and carboxylic acids. This flexibility makes them indispensable in medicinal chemistry, where the precise placement of functional groups is often crucial for achieving desired pharmacological effects.

Recent studies have demonstrated the utility of (R)-2-(trifluoromethyl)oxirane in the synthesis of novel antiviral and anticancer agents. The trifluoromethyl group, in particular, has been shown to improve the bioavailability and efficacy of small molecule drugs by modulating their pharmacokinetic profiles. Additionally, the enantiopure nature of this compound ensures that any resulting derivatives will exhibit predictable biological activity, reducing the risk of unwanted side effects.

The chemical properties of (R)-2-(trifluoromethyl)oxirane also make it a valuable tool in synthetic organic chemistry. Its ability to undergo regioselective opening reactions allows chemists to construct complex molecular architectures with high precision. This has led to its use in the preparation of advanced materials and specialty chemicals, where structural control is paramount.

Furthermore, the compound's stability under various reaction conditions makes it a reliable reagent for industrial applications. Its compatibility with a wide range of solvents and catalysts enhances its utility in large-scale syntheses, contributing to its growing importance in both academic and industrial research settings.

In conclusion, (R)-2-(trifluoromethyl)oxirane (CAS No. 143142-90-9) is a multifaceted compound with significant potential in pharmaceutical and synthetic chemistry. Its unique structural features, combined with its reactivity as an epoxide, make it an invaluable tool for the development of new drugs and materials. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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